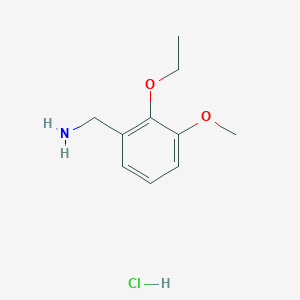

(2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride

Description

(2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride (CAS: 80365-01-1) is a substituted benzylamine derivative with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.70 g/mol . The compound features a methoxy group (-OCH₃) at the 3-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the phenyl ring, attached to a methylamine backbone. This structural motif is common in bioactive molecules, particularly in ligands targeting neurotransmitter receptors or enzyme active sites. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

(2-ethoxy-3-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-3-13-10-8(7-11)5-4-6-9(10)12-2;/h4-6H,3,7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDEXCWUMZHPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. Common reagents for this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

(2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

Key Observations :

Substituent Effects on Polarity: The parent compound’s ethoxy and methoxy groups confer moderate polarity, favoring aqueous solubility . The 4-hydroxy-3-methoxy derivative (phenethylamine backbone) introduces a redox-sensitive phenolic group, making it prone to oxidation under physiological conditions .

Heteroaromatic Variations :

- Replacement of the phenyl ring with a thiophene (e.g., 3-chlorothiophen-2-yl) introduces sulfur-based π-electron delocalization, altering binding affinity in receptor-ligand interactions .

Key Findings :

- Receptor Binding : Methoxy and ethoxy groups in the parent compound may engage in hydrogen bonding with serotonin receptors, while fluorine substituents (in difluoromethoxy analog) could enhance metabolic stability .

- Synthetic Routes : Thiophene derivatives often require halogenation under controlled conditions to avoid over-substitution, as seen in 3-chlorothiophen-2-yl synthesis .

Biological Activity

(2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride, with the CAS number 89411-10-9, is an organic compound characterized by its unique structure featuring ethoxy and methoxy groups on a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C10H15NO2·HCl

- Molecular Weight : 215.70 g/mol

- Solubility : Soluble in water and organic solvents.

The biological activity of (2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

- Antimicrobial Activity : The compound exhibits potential against a range of bacterial strains.

- Anti-inflammatory Effects : It may inhibit pathways involved in inflammation.

- Anticancer Properties : Research suggests it could induce apoptosis in cancer cells by affecting cell cycle dynamics.

Research Findings

-

Antimicrobial Studies :

- A study demonstrated that (2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride showed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.

-

Anti-inflammatory Effects :

- In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

-

Anticancer Activity :

- Case studies have indicated that this compound can induce apoptosis in various cancer cell lines. For example, it was found to have an IC50 value of 15.63 µM against breast cancer cell lines (MCF-7), demonstrating its potential as an anticancer therapeutic.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Anti-inflammatory | RAW 264.7 Macrophages | Inhibition of IL-6 | |

| Anticancer | MCF-7 (Breast Cancer) | 15.63 µM |

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, (2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride was tested for its antimicrobial efficacy. Results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to those of standard antibiotics.

Case Study 2: Apoptosis Induction in Cancer Cells

A recent investigation into the anticancer properties of this compound revealed that it effectively induced apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed increased levels of cleaved caspase-3 and p53 expression, indicating activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves alkylation of 3-methoxybenzaldehyde with ethoxy groups, followed by reductive amination. Key steps include:

- Precursor preparation : Reacting 3-methoxy-2-ethoxybenzaldehyde with ammonium chloride under acidic conditions .

- Reductive amination : Using sodium cyanoborohydride or catalytic hydrogenation to reduce the intermediate imine .

- Salt formation : Treating the free base with HCl in anhydrous ether .

- Optimization : Yield improvements (>75%) are achieved by controlling temperature (0–5°C during imine formation) and solvent polarity (e.g., ethanol/water mixtures) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Structural confirmation :

- NMR : -NMR detects methoxy ( 3.2–3.8 ppm) and ethoxy ( 1.2–1.4 ppm) groups, while -NMR confirms aromatic substitution patterns .

- X-ray crystallography : Resolves spatial arrangement of the ethoxy and methoxy substituents on the phenyl ring .

- HPLC : Validates purity (>98%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanisms underlie its interaction with neurotransmitter receptors, and how can conflicting binding data be resolved?

- Mechanistic insights :

- The compound’s primary amine and aryl ether groups mimic endogenous ligands (e.g., dopamine, serotonin). In silico docking studies suggest affinity for 5-HT and α-adrenergic receptors due to hydrogen bonding with Ser159 and Asp155 residues .

- Data contradiction resolution :

- Variability in IC values : May arise from enantiomeric impurities. Use chiral HPLC to isolate enantiomers and retest activity .

- Species-specific responses : Validate receptor homology (e.g., human vs. rodent) via comparative binding assays .

Q. How do structural modifications (e.g., halogen substitution) affect stability and bioactivity compared to analogs?

- Comparative analysis :

- Chlorine analogs (e.g., (2-Chlorophenyl)methanamine hydrochloride): Exhibit higher lipophilicity (logP +0.5) but reduced aqueous solubility, impacting CNS penetration .

- Fluorine analogs : Introduce metabolic resistance (C-F bond stability) but may reduce receptor affinity due to steric effects .

- Stability testing :

- Accelerated degradation studies (40°C/75% RH) show the ethoxy group enhances hydrolytic stability vs. methoxy analogs (t > 30 days) .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

- Quality control protocols :

- Standardized synthesis : Use anhydrous solvents and inert atmospheres to minimize byproducts (e.g., oxidation of methoxy groups) .

- Bioassay normalization : Include internal controls (e.g., known agonists/antagonists) to calibrate receptor preparation variability .

Experimental Design Considerations

Q. How to design dose-response studies accounting for its solubility limitations?

- Solubility enhancement :

- Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO for in vitro assays .

- For in vivo studies, employ cyclodextrin-based formulations to improve bioavailability .

- Dosing regimen :

- Conduct preliminary kinetic studies to determine plasma half-life (e.g., LC-MS/MS quantification in rodent models) .

Q. What safety protocols are critical during handling, given its structural similarity to psychoactive amines?

- PPE requirements :

- NIOSH-approved respirators (N95) and nitrile gloves to prevent inhalation/skin contact .

- Conduct reactions in fume hoods with spill trays .

- Waste disposal :

- Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .

Data Interpretation Challenges

Q. How to reconcile discrepancies between in vitro receptor affinity and in vivo efficacy?

- Key factors :

- Blood-brain barrier (BBB) penetration : Measure logBB values via in situ perfusion models; modify substituents (e.g., reduce ethoxy bulk) to enhance permeability .

- Metabolic profiling : Use liver microsomes to identify major metabolites (e.g., O-demethylation) that may alter activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.